Methyl 4-chloro-2-methylbut-2-enoate

Description

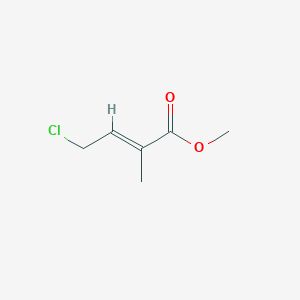

Methyl 4-chloro-2-methylbut-2-enoate is an α,β-unsaturated ester characterized by a chloro substituent at position 4 and a methyl group at position 2 on the but-2-enoate backbone. Its molecular formula is C₇H₁₁ClO₂ (inferred from structural analogs). This compound belongs to the class of halogenated esters, which are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its α,β-unsaturated structure makes it reactive toward nucleophilic additions and cycloadditions.

Properties

Molecular Formula |

C6H9ClO2 |

|---|---|

Molecular Weight |

148.59 g/mol |

IUPAC Name |

methyl (E)-4-chloro-2-methylbut-2-enoate |

InChI |

InChI=1S/C6H9ClO2/c1-5(3-4-7)6(8)9-2/h3H,4H2,1-2H3/b5-3+ |

InChI Key |

LTZAWBBRKABPAL-HWKANZROSA-N |

Isomeric SMILES |

C/C(=C\CCl)/C(=O)OC |

Canonical SMILES |

CC(=CCCl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylbut-2-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid to form the desired methyl ester.

Another method involves the use of a Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. In this case, the ylide would be prepared from a precursor containing the 4-chloro-2-methylbut-2-enoate moiety .

Industrial Production Methods

Industrial production of methyl (2E)-4-chloro-2-methylbut-2-enoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The major products are alcohols and alkanes.

Substitution: The major products depend on the nucleophile used, such as alcohols, amines, or ethers.

Scientific Research Applications

Methyl 4-chloro-2-methylbut-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of methyl (2E)-4-chloro-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to Methyl 4-chloro-2-methylbut-2-enoate and highlight variations in substituents and reactivity:

Ethyl 4-amino-2-chlorobut-2-enoate (C₆H₁₀ClNO₂)

- Structure: Features an ethyl ester group and an amino substituent at position 4 instead of methyl and chloro groups.

- Reactivity: The amino group enhances nucleophilicity, enabling participation in condensation reactions. In contrast, the chloro group in the target compound increases electrophilicity at the β-carbon.

- Applications : Used in peptide mimetics and heterocyclic synthesis due to its amine functionality.

Methyl 4-chloro-3-methoxybut-2-enoate (C₆H₉ClO₃)

- Structure : Differs by a methoxy group at position 3 instead of a methyl group.

- Reactivity : The methoxy group acts as an electron-donating substituent, reducing electrophilicity compared to the target compound. This alters regioselectivity in Diels-Alder reactions.

- Physical Properties : Molecular weight is 164.59 g/mol (calculated from C₆H₉ClO₃), with higher polarity due to the methoxy group.

Methyl 2-[(2,6-Dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate (C₁₂H₁₁Cl₂N₂O₃)

- Structure: Incorporates a dichloropyridine ring and methylamino group, adding complexity.

- Reactivity: The pyridine moiety enables coordination with metal catalysts, while the methylamino group facilitates hydrogen bonding. These features are absent in the simpler target compound.

- Safety : Classified as hazardous under GHS guidelines, requiring stringent handling—a consideration for analogs with aromatic systems.

Physical and Chemical Properties Comparison

Table 1 summarizes inferred or literature-based properties of this compound and analogs:

*Estimated based on analogous methyl esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.